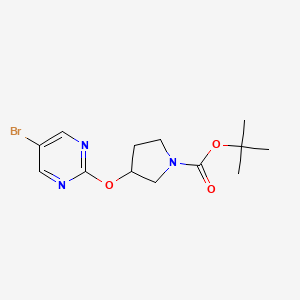
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine
Beschreibung
The compound "1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine" is a synthetic molecule that is not directly described in the provided papers. However, the papers do discuss related bromopyrimidine derivatives and pyrrolidine compounds, which can provide insights into the synthesis, structure, and reactivity of similar compounds. Bromopyrimidines are often used as intermediates in the synthesis of more complex molecules, particularly in pharmaceutical research due to their potential biological activity . Pyrrolidine derivatives are also of interest in medicinal chemistry, as they are found in a variety of bioactive molecules .
Synthesis Analysis
The synthesis of bromopyrimidine derivatives can involve palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of novel 5-bromopyrimidine derivatives using Suzuki-coupling . Similarly, pyrrolidine derivatives can be synthesized through various methods, including ring-opening reactions assisted by boron trifluoride etherate and electrophilic substitution followed by cyclization reactions . These methods highlight the versatility of bromopyrimidine and pyrrolidine moieties in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of bromopyrimidine and pyrrolidine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction and spectroscopic methods including MS, 1H NMR, and 13C NMR . These techniques allow for the determination of the geometric parameters and the confirmation of the synthesized structures. The presence of bromine in the molecule can also facilitate further functionalization through various chemical reactions.
Chemical Reactions Analysis
Bromopyrimidine and pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, bromopyrimidines can be used in selective synthesis processes to create substituted pyrimidine compounds . Pyrrolidine derivatives can participate in ring-opening reactions , photocycloaddition , and solvolysis , demonstrating their reactivity and potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyrimidine and pyrrolidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups, such as bromine, can affect the reactivity and stability of these compounds . The solubility, boiling and melting points, and other physicochemical properties can be tailored by modifying the substituents on the pyrimidine and pyrrolidine rings, which is crucial for their application in drug design and synthesis .
Eigenschaften
IUPAC Name |
tert-butyl 3-(5-bromopyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOAKWTRYIIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630746 | |
| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine | |
CAS RN |
914347-79-8 | |
| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

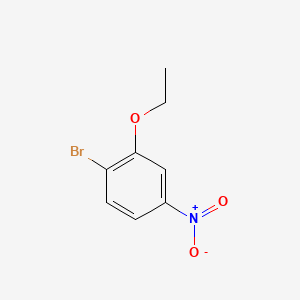

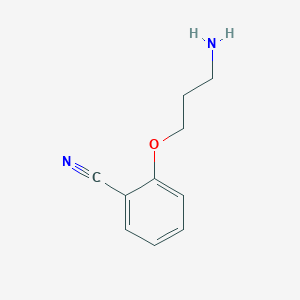
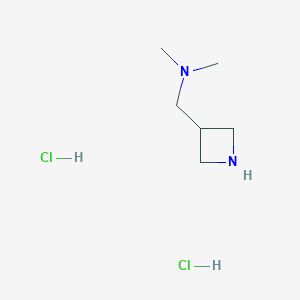




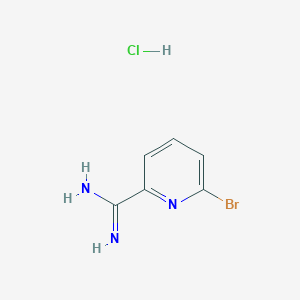



![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)